3,7-diaminoheptanoic Acid
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Overview
Description
3,7-Diaminoheptanoic acid is a diamino acid that is heptanoic acid substituted by amino groups at positions 3 and 7. It is a compound of interest in various scientific fields due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diaminoheptanoic acid typically involves the introduction of amino groups at specific positions on the heptanoic acid backbone. This can be achieved through various organic synthesis techniques, including:
Reductive amination: This method involves the reduction of an imine intermediate formed from the reaction of heptanoic acid with an amine.
Amidation: Direct amidation of heptanoic acid with ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Diaminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7-Diaminoheptanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,7-diaminoheptanoic acid involves its interaction with specific molecular targets and pathways. The amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Lysine: An essential amino acid with a similar structure but different functional groups.
Ornithine: Another diamino acid with a shorter carbon chain.
Arginine: Contains a guanidino group in addition to amino groups.
Uniqueness
3,7-Diaminoheptanoic acid is unique due to its specific substitution pattern on the heptanoic acid backbone, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other diamino acids may not be suitable .
Properties
IUPAC Name |
3,7-diaminoheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5,8-9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDINCOFOROBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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